
2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid” is a complex organic molecule. It likely contains an indazole core, which is a type of heterocyclic compound . The “2H” in the name suggests that the indazole is in its 2H tautomeric form . The “4-Fluorobenzyl” and “3-carboxylic acid” parts suggest the presence of a fluorine atom on the benzyl group and a carboxylic acid group on the third carbon of the indazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indazole core would likely contribute significantly to the compound’s overall structure . The fluorobenzyl and carboxylic acid groups would also play a role .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atom and the carboxylic acid group could make the compound reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the fluorine atom would all play a role .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : The compound “2-Bromo-4-fluorobenzoic acid” is used in the synthesis of various organic compounds .
- Method of Application : This compound is used as a reagent in organic synthesis. The specific procedures would depend on the target compound being synthesized .
- Results or Outcomes : The compound has been successfully used to synthesize “3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one”, “2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one”, “2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid” and “2-bromo-4-fluorobenzamide”. It is also used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .
-
Scientific Field: Environmental Science
- Application : The compound “2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole” has been studied for its hydrolysis and photolysis kinetics in water .
- Method of Application : The study involved investigating the hydrolysis and photolysis kinetics of the compound in water under various conditions .
- Results or Outcomes : The study found that the degradation of the compound followed first-order kinetics, and that the initial concentration of the compound only had a slight effect on the UV irradiation effects. The increase in pH and temperature can substantially accelerate the degradation .
-
Scientific Field: Pharmacology
- Application : Synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists .
- Method of Application : These compounds are synthesized and used in research to study their effects. They are often smoked, producing almost immediate effects that last up to 60 minutes .
- Results or Outcomes : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, which is responsible for their cardiovascular and neurological effects, such as altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures .
-
Scientific Field: Thermodynamics
- Application : The compound “4-fluorobenzoic acid” has been studied for its thermophysical properties .
- Method of Application : The study involved investigating the thermophysical properties of the compound under various conditions .
- Results or Outcomes : The study provided a collection of critically evaluated thermodynamic property data for the compound .
-
Scientific Field: Organic Chemistry
- Application : The compound “2-(4-Fluorobenzoyl)benzoic acid” is used in the synthesis of various organic compounds .
- Method of Application : This compound is used as a reagent in organic synthesis. The specific procedures would depend on the target compound being synthesized .
- Results or Outcomes : The compound has been successfully used to synthesize various organic compounds .
-
Scientific Field: Thermodynamics
- Application : The compound “4-fluorobenzoic acid” has been studied for its thermophysical properties .
- Method of Application : The study involved investigating the thermophysical properties of the compound under various conditions .
- Results or Outcomes : The study provided a collection of critically evaluated thermodynamic property data for the compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQTVOOVESWDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



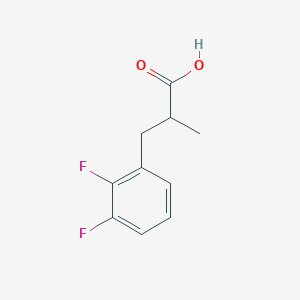
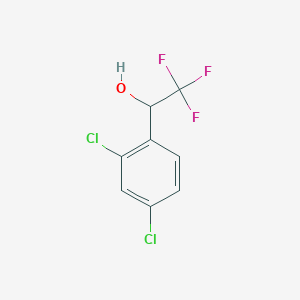
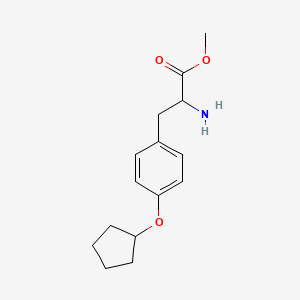

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
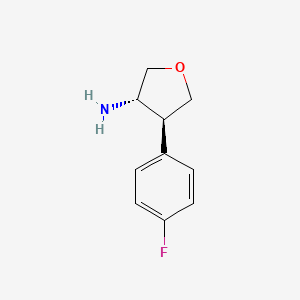
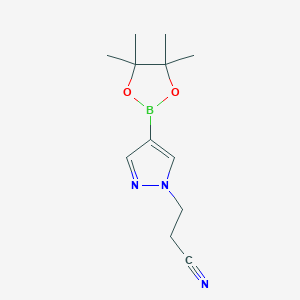
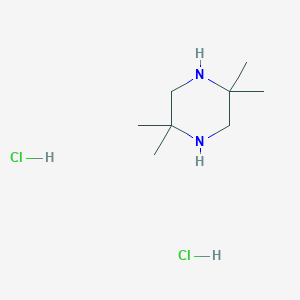
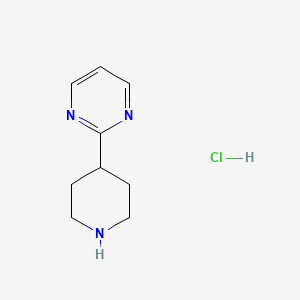
![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)
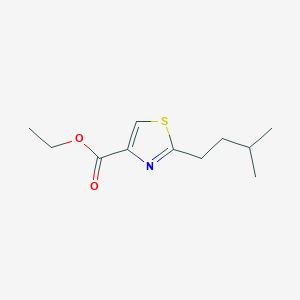
![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)
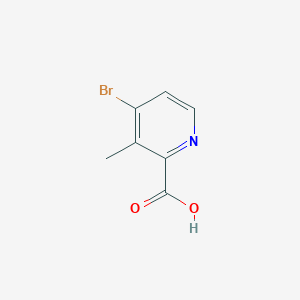
![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)